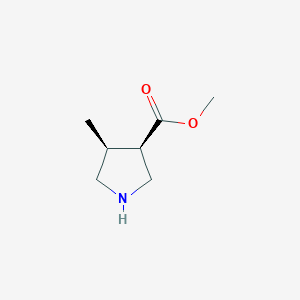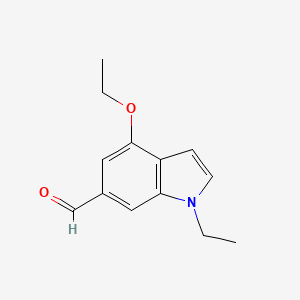
2H-Pyran-2-selenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-selenone is a heterocyclic compound that contains a selenium atom in its structure It is a derivative of 2H-pyran, where one of the oxygen atoms is replaced by a selenium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-selenone can be achieved through several methods. One common approach involves the reaction of pyrylium salts with selenium-containing nucleophiles. For example, the reaction of 2,4,6-trimethylpyrylium perchlorate with selenium nucleophiles under controlled conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-2-selenone undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the selenium atom to its lower oxidation states.
Substitution: The compound can undergo nucleophilic substitution reactions where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield selenoxide derivatives, while reduction can produce selenide compounds .
Applications De Recherche Scientifique
2H-Pyran-2-selenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique properties make it a useful probe in studying biological systems, particularly in understanding selenium’s role in biological processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an antioxidant and in cancer treatment.
Mécanisme D'action
The mechanism of action of 2H-Pyran-2-selenone involves its interaction with molecular targets and pathways in biological systems. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. This redox activity is crucial for its potential therapeutic effects, such as antioxidant properties and anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyran: The parent compound without the selenium atom.
2H-Pyran-2-one: A similar compound where the selenium atom is replaced by an oxygen atom.
2H-Chromene: A fused aromatic derivative of 2H-Pyran.
Uniqueness
2H-Pyran-2-selenone is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs. The selenium atom enhances the compound’s redox activity, making it more effective in certain applications, such as antioxidant and anticancer therapies .
Propriétés
Formule moléculaire |
C5H4OSe |
|---|---|
Poids moléculaire |
159.06 g/mol |
Nom IUPAC |
pyran-2-selone |
InChI |
InChI=1S/C5H4OSe/c7-5-3-1-2-4-6-5/h1-4H |
Clé InChI |
QODJIFAUDGWYCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=[Se])OC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


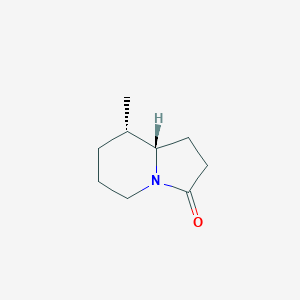
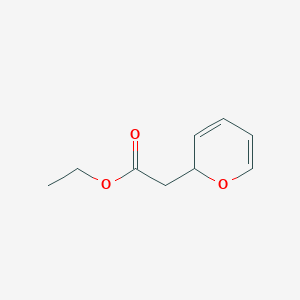
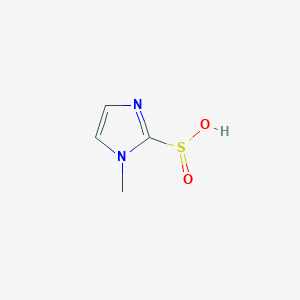
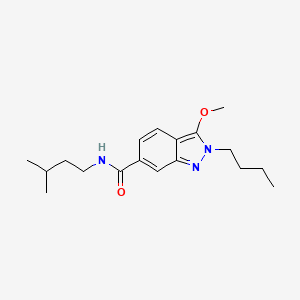
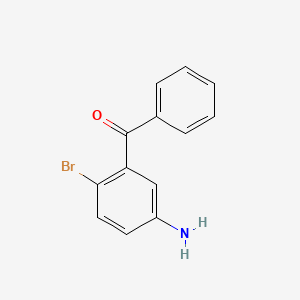
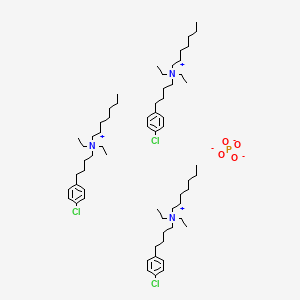

![8-Methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol](/img/structure/B13110469.png)



